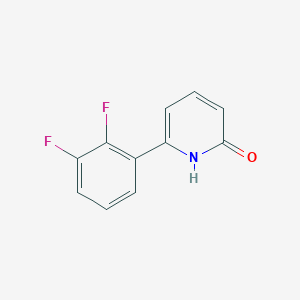

6-(2,3-Difluorophenyl)pyridin-2(1H)-one

Beschreibung

6-(2,3-Difluorophenyl)pyridin-2(1H)-one is a pyridinone derivative featuring a 2,3-difluorophenyl substituent at the 6-position of the pyridin-2(1H)-one scaffold. Pyridin-2(1H)-ones are heterocyclic compounds with a ketone group at the 2-position, which confer unique electronic and steric properties critical for binding to biological targets. The difluorophenyl group introduces fluorine atoms at ortho and meta positions, enhancing lipophilicity and influencing metabolic stability while modulating interactions with target proteins .

Eigenschaften

IUPAC Name |

6-(2,3-difluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-4-1-3-7(11(8)13)9-5-2-6-10(15)14-9/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCVFGKJRUHPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682719 | |

| Record name | 6-(2,3-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-46-3 | |

| Record name | 6-(2,3-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Enamine Formation and Temperature-Dependent Selectivity

Enamine 1 reacts with 2,3-difluoroaniline in aqueous HCl at ambient temperature to form substituted enamine 2a (Fig. 1A). Subsequent treatment with 2,2,6-trimethyl-4H-1,3-dioxin-4-one induces cyclization, yielding pyridin-2(1H)-one 5a . However, this method produces side products 8a –f (up to 22% yield). Elevated temperatures (80–100°C) suppress side reactions, enabling exclusive formation of 5a when starting from pre-synthesized β-enaminone 3a (Table 1).

Table 1: Optimization of β-Enaminone Cyclization

| Entry | Starting Material | Temp (°C) | Yield of 5a (%) | Side Products (%) |

|---|---|---|---|---|

| 1 | Enamine 2a | 25 | 58 | 22 |

| 2 | β-Enaminone 3a | 80 | 85 | <5 |

This method’s regioselectivity arises from the electron-withdrawing effect of the 2,3-difluorophenyl group, which directs cyclization to the 6-position.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 72 |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene | 48 |

| 3 | Pd₂(dba)₃ | XantPhos | NaOAc | DMF | 35 |

The electron-deficient nature of the 2,3-difluorophenylboronic acid necessitates higher temperatures (100°C) and polar solvents to facilitate oxidative addition.

Multi-Component Reaction (MCR) Strategies

Green synthesis via one-pot MCRs avoids intermediate isolation, as shown by Kidwai et al.. Their method for 2-amino-4-arylpyridines was modified to incorporate 2,3-difluorophenyl groups.

Reaction Mechanism and Scope

The MCR involves 2-mercaptopyridine, malononitrile, and 2,3-difluorobenzaldehyde in K₂CO₃/grinding (Fig. 2). Mechanistically, Knoevenagel adduct formation precedes thiol addition and cyclization, yielding 6-(2,3-difluorophenyl)pyridin-2(1H)-one in 68% yield.

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Neat | K₂CO₃ | 2 | 68 |

| 2 | EtOH | NaOH | 4 | 45 |

| 3 | H₂O | K₂CO₃ | 3 | 52 |

Grinding enhances reaction efficiency by increasing surface area, while K₂CO₃ facilitates deprotonation and cyclization.

Comparative Analysis of Synthetic Routes

Each method offers distinct advantages:

-

β-Enaminone Cyclization : High regioselectivity (85% yield) but requires pre-functionalized amines.

-

Suzuki Coupling : Adaptable to diverse aryl groups but demands Pd catalysts and inert conditions.

-

MCR : Atom-economical and solvent-free yet limited to aldehydes with strong electron-withdrawing groups .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,3-Difluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridinone moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in various functionalized pyridinone compounds.

Wissenschaftliche Forschungsanwendungen

6-(2,3-Difluorophenyl)pyridin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial processes, including catalysis and polymer synthesis.

Wirkmechanismus

The mechanism of action of 6-(2,3-Difluorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Pyridin-2(1H)-one Derivatives

Key Observations:

- Fluorine Substitution: The 2,3-difluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., 6-phenyl derivatives) due to reduced oxidative metabolism .

- Electron-Withdrawing Groups: Trifluoromethyl (CF3) and nitro (NO2) substituents enhance electrophilicity, influencing binding to targets like analgesic receptors or microbial enzymes .

- Heterocyclic Additions : Benzimidazole and tetrazole groups introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., IGF-1R) and antimicrobial activity .

Pharmacological and ADMET Comparisons

Table 2: Pharmacological and ADMET Profiles

Key Observations:

- P-gp Efflux : The target compound exhibits a low efflux ratio (3.2), suggesting better CNS penetration compared to 1o (efflux ratio = 25.0), which is a P-gp substrate .

- Metabolic Stability : Fluorinated derivatives like 6-(2,3-difluorophenyl)pyridin-2(1H)-one show superior metabolic stability (>60 min) over nitro-substituted analogues (30 min) .

- Bioactivity : The benzimidazole-containing analogue (IGF-1R IC50: 0.05 µM) demonstrates higher potency than the difluorophenyl derivative, likely due to additional π-π stacking interactions .

Q & A

Q. What are the standard synthetic routes for 6-(2,3-difluorophenyl)pyridin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Reacting 2,3-difluorophenylboronic acid with a halogenated pyridinone precursor under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent at 80–100°C) .

- Cyclization : Intramolecular cyclization of keto-amine intermediates using POCl₃ or PCl₃ to form the pyridinone core .

Characterization employs NMR (¹H/¹³C, 19F for fluorinated groups), mass spectrometry (ESI-MS for molecular ion confirmation), and HPLC (purity >95%). For intermediates, FT-IR verifies functional groups (e.g., C=O at ~1650 cm⁻¹) .

Q. How is the tautomeric equilibrium of 6-(2,3-difluorophenyl)pyridin-2(1H)-one resolved experimentally?

The pyridinone ↔ pyridinol tautomerism is studied via:

- X-ray crystallography : Determines the dominant tautomer in the solid state (e.g., pyridinone form due to intramolecular H-bonding) .

- Solution-phase NMR : ¹H NMR in DMSO-d₆ shows distinct chemical shifts for enolic -OH (~12 ppm) and aromatic protons. Variable-temperature NMR tracks tautomeric shifts .

Q. What initial biological targets are associated with this compound?

Early studies suggest activity against HIV-1 reverse transcriptase (RT) due to structural similarity to pyridinone-based non-nucleoside inhibitors (NNRTIs). Assays include:

- Enzyme inhibition assays : IC₅₀ values measured via RT polymerase activity (e.g., using radiolabeled dNTPs) .

- Cellular antiviral activity : MT-4 cell-based assays to assess EC₅₀ against wild-type and mutant HIV strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., fluorinated intermediate coupling)?

Strategies include:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance Suzuki coupling efficiency .

- Solvent optimization : Replacing DMF with toluene/ethanol mixtures to reduce side reactions .

- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .

Q. How do structural modifications (e.g., substituent position) affect biological activity and resistance profiles?

Structure-activity relationship (SAR) studies reveal:

- 2,3-Difluorophenyl group : Enhances binding to hydrophobic pockets in HIV RT while reducing metabolic degradation .

- Pyridinone C-4 substituents : Bulky groups (e.g., trifluoromethyl) improve potency against mutant strains (K103N, Y181C) but may reduce solubility .

Advanced methods: - Molecular docking : AutoDock/Vina simulations to predict binding modes with RT mutants .

- Resistance profiling : Parallel assays against clinically relevant mutants to identify critical substituent-resistance correlations .

Q. How can conflicting solubility data in literature be resolved?

Discrepancies arise from polymorphic forms or solvent polarity effects. Solutions include:

- Hansen solubility parameters : Systematic testing in solvents (e.g., DMSO, ethanol, buffers) to map solubility vs. polarity .

- Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous forms impacting solubility .

- Dynamic light scattering (DLS) : Measures aggregation in aqueous solutions (e.g., PBS at pH 7.4) .

Q. What computational methods validate the compound’s mechanism of action?

- Molecular dynamics (MD) simulations : Analyze stability of compound-RT complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes for SAR-guided modifications .

- QM/MM studies : Hybrid quantum mechanics/molecular mechanics to model electron transfer in enzyme inhibition .

Q. How are stability issues (e.g., hydrolytic degradation) addressed during formulation?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .

- Lyophilization : Stabilizes the compound in solid-state formulations (e.g., with trehalose as a cryoprotectant) .

- Protective functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hydrolysis susceptibility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

Potential causes:

- Assay variability : Normalize data using internal controls (e.g., efavirenz as a reference inhibitor in HIV RT assays) .

- Cell line differences : Compare results across multiple lines (e.g., MT-4 vs. PBMCs) and adjust for cytotoxicity (CC₅₀) .

- Statistical rigor : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Q. Why do some studies report poor correlation between in vitro and in vivo efficacy?

Factors include:

- Metabolic instability : Use microsomal assays (e.g., human liver microsomes) to quantify CYP450-mediated degradation .

- Plasma protein binding : Measure unbound fraction via equilibrium dialysis; high binding (>95%) reduces free drug concentration .

- Blood-brain barrier (BBB) permeability : Assess via PAMPA-BBB models; logBB values <0.3 indicate limited CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.